NG25 trihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NG25 trihydrochloride mechanism of action

Mechanism of Action and Cellular Effects

NG25 trihydrochloride binds to the DFG-out conformation of kinases, a characteristic of type II inhibitors, and acts reversibly [1] [2]. Its primary action is blocking kinase activity in the TAK1 and MAP4K2 signaling networks, which has several downstream consequences.

The following diagram illustrates the core signaling pathway affected by NG25 and the key experimental readouts for its activity.

This compound inhibits TAK1 and MAP4K2, disrupting downstream NF-κB and MAPK signaling and leading to reduced cytokine production and enhanced apoptosis.

Key functional consequences of this inhibition include:

- Inhibition of Pro-inflammatory Mediators: NG25 significantly reduces the production of cytokines and chemokines like IL-6, MCP-1/CCL2, and ENA-78/CXCL5 in human rheumatoid arthritis synovial fibroblasts, and IL-1β and TNF-α in macrophages [1] [2].

- Blockade of Downstream Signaling: It prevents TNF-α-induced IKKα/β phosphorylation and IκBα degradation, thereby inhibiting NF-κB activation. It also inhibits p38 phosphorylation [3] [4].

- Sensitization to Chemotherapy: In breast cancer cells, NG25 enhances the cytotoxic and pro-apoptotic effects of Doxorubicin (Dox), indicating a role in sensitizing cancer cells to conventional chemotherapy [3] [5].

- Modulation of Interferon Response: NG25 potently inhibits the secretion of type I interferons (IFNα and IFNβ) induced by TLR7 and TLR9 agonists in immune cells like Gen2.2 cells [6] [3] [5].

Key Experimental Evidence and Protocols

The biological functions of this compound are demonstrated through specific experimental models. The table below summarizes key findings and the methodologies used to obtain them.

| Experimental Context / Cell Type | Key Finding / Effect of NG25 | Experimental Methodology |

|---|---|---|

| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) [1] [2] | Significant reduction of IL-1β-induced pro-inflammatory mediators (IL-6, MCP-1, ENA-78). | Cells pre-treated with NG25 (1 µM, 2 hrs) → stimulated with IL-1β (10 ng/mL, 24 hrs) → cytokine measurement in conditioned media by ELISA. |

| THP-1 Monocyte-Derived Macrophages [1] [2] | Reduction in LPS-induced IL-1β and TNF-α production. | Cells pre-treated with NG25 (1 µM) → stimulated with LPS (10 µg/mL) → cytokine measurement by ELISA. |

| L929 Cells [4] | Prevention of TNF-α-induced IKKα/β phosphorylation and IκB-α degradation. | Cells treated with NG25 (100 nM) → stimulation with TNF-α → analysis of cell lysates by Western Blot. |

| Gen2.2 Cells [3] [5] | Inhibition of TLR agonist-induced type I interferon (IFNα/β) secretion. | Cells pre-treated with NG25 (e.g., 400 nM, 1 hr) → stimulated with CpG (TLR9 agonist) or CL097 (TLR7 agonist) → cytokine measurement in supernatant after 5-12 hrs. |

| Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) [3] | Enhanced Doxorubicin-induced cytotoxicity and apoptosis; reduced cell viability. | Cells treated with NG25 (e.g., 2 µM) alone or in combination with Doxorubicin → assessment of viability (MTT assay) and apoptosis (Western Blot for apoptotic markers). |

| CT26 Mouse Colorectal Cancer Model [4] | Reduced tumor growth and increased apoptosis in vivo. | NG25 administered in a mouse orthotopic model → tumor volume measurement and TUNEL assay on tumor tissue to detect apoptotic cells. |

Key Takeaways for Researchers

- Broad Kinase Profile: While a dual TAK1/MAP4K2 inhibitor, be mindful of its activity against Src, Abl, and CSK families in experimental design and interpretation [3] [4].

- Research Tool, Not Therapeutic: This compound is for research only, with established efficacy in pre-clinical models of inflammation and cancer [3] [5].

- Synergistic Potential: Evidence suggests NG25 can synergize with existing chemotherapeutics like doxorubicin, revealing potential for combination therapy research [3].

References

- 1. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis ... [pmc.ncbi.nlm.nih.gov]

- 2. Takinib Inhibits Inflammation in Human Rheumatoid ... [mdpi.com]

- 3. NG25 | TAK1 Inhibitor [medchemexpress.com]

- 4. (hydrochloride hydrate) | TargetMol NG 25 [targetmol.com]

- 5. - NG | TAK1 inhibitor | MAP4K2 inhibitor | CAS 1315355-93-1 | Buy... 25 [invivochem.com]

- 6. | TAK1 (MAP3K7) and... | Axon Medchem NG 25 trihydrochloride [axonmedchem.com]

Biochemical Activity & Mechanism

NG25 trihydrochloride functions as a type II kinase inhibitor [1]. This class of inhibitors binds to the ATP-binding pocket of kinases when they are in an inactive conformation, a state characterized by the "DFG-out" motif [2]. Its primary documented targets are TAK1 (MAP3K7) and MAP4K2 (GCK), but it exhibits nanomolar potency against a broader panel of kinases [3] [4] [5].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets.

| Kinase Target | IC₅₀ Value (nM) | Description / Role |

|---|---|---|

| MAP4K2 (GCK) | 21.7 - 22 nM [4] [5] | A ste20-family serine/threonine kinase. |

| LYN | 13 nM [3] | A Src-family tyrosine kinase. |

| CSK | 56 nM [3] | C-terminal Src kinase. |

| Abl | 75 nM [3] | A non-receptor tyrosine kinase. |

| FER | 82 nM [3] | A tyrosine kinase. |

| p38α | 102 nM [3] | A stress-activated MAP kinase. |

| SRC | 113 nM [3] | A proto-oncogene tyrosine kinase. |

| TAK1 (MAP3K7) | 149 nM [3] [4] [5] | A key kinase in inflammatory and immune signaling pathways. |

This broad-spectrum activity means that at a concentration of 0.1 µM, NG25 shows strong inhibition of TAK1, Lck, MAP4K2, p38α, Abl, YES1, and OSR1 [3]. Functionally, it can inhibit the activation of IKKα/IKKβ induced by Toll-like receptor (TLR) agonists and prevent the subsequent secretion of type I interferons [1] [3].

The following diagram illustrates the signaling pathways and key experimental findings associated with NG25:

This compound acts as a dual inhibitor of TAK1 and MAP4K2, disrupting downstream inflammatory signaling and NF-κB activation, which underpins its research applications in cancer and inflammation models.

Research Applications & Protocols

This compound is primarily used as a chemical tool to probe kinase-dependent signaling pathways in disease models, particularly in oncology and immunology [4] [5].

Application 1: Sensitizing Cancer Cells to Chemotherapy

- Objective: To investigate the role of TAK1 inhibition in overcoming chemoresistance.

- Detailed Protocol:

- Cell Culture: Use breast cancer cell lines (e.g., T-47D, MCF7, MDA-MB-231).

- Pre-treatment: Treat cells with this compound at a working concentration of 2 µM for a specified period (e.g., 1-2 hours) [5].

- Co-treatment: Add the chemotherapeutic agent Doxorubicin (e.g., at 20 µM) to the culture medium while maintaining NG25.

- Incubation: Continue the combined treatment for 2 to 24 hours, depending on the assay endpoint.

- Analysis:

- Apoptosis Assay: Use flow cytometry (e.g., Annexin V/PI staining) to quantify apoptotic cells after 24 hours of treatment.

- Western Blotting: Harvest cell lysates after 2-6 hours of treatment. Probe for markers of apoptosis (e.g., cleaved caspase-3) and pathway inhibition (e.g., phospho-p38, IκBα degradation) to confirm mechanism [5].

Application 2: Inhibiting Inflammatory Signaling

- Objective: To assess the effect of NG25 on cytokine production in immune cells.

- Detailed Protocol:

- Cell Preparation: Use human primary cells like HUVECs or immune cell lines like THP-1-derived macrophages [1] [2].

- Serum Starvation: Starve cells overnight in serum-free medium to synchronize cell cycles.

- Pre-treatment: Incubate cells with this compound. Effective concentrations used in research range from 1 µM to 10 µM [2].

- Stimulation: Activate inflammatory pathways by adding a stimulant such as:

- IL-1β (10 ng/mL) for synovial fibroblasts.

- LPS (10 µg/mL) for macrophages.

- Incubation: Stimulate cells for 30 minutes for phosphorylation analysis or 24 hours for cytokine secretion analysis.

- Analysis:

- Western Blot: Analyze phospho-TAK1, phospho-JNK, and total protein levels in whole-cell extracts from the 30-minute time point.

- ELISA: Collect conditioned media after 24 hours and measure secreted cytokines like IL-6, MCP-1, and TNFα [2].

Practical Usage Notes

For researchers using this compound, please consider the following handling and preparation guidelines.

| Aspect | Guideline |

|---|---|

| Solubility | Soluble in water (5 mg/mL, clear) and DMSO [1] [3]. |

| Storage | Protect from light. Store at 2-8°C [1]. |

| Stability | The powder is stable under the recommended conditions. Prepare fresh stock solutions for experiments. |

| Hazard Warning | Classified as Acute Tox. 3 Oral. Use appropriate personal protective equipment [1]. |

Ordering Information

Different suppliers offer this compound for research purposes. The table below lists some available options.

| Supplier | Catalog Number | Available Sizes |

|---|---|---|

| Sigma-Aldrich | SML1332 | 25 mg [1] [6] |

| Axon Medchem | 2366 | Information upon inquiry [3] |

| MedChemExpress | HY-15434A | 50 mg, 100 mg, 250 mg [5] |

| BOC Sciences | N/A | Information upon inquiry [7] |

| TargetMol | TM-T69898 | Information upon inquiry [8] |

References

- 1. This compound ≥98% (HPLC) [sigmaaldrich.com]

- 2. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis ... [pmc.ncbi.nlm.nih.gov]

- 3. | TAK1 (MAP3K7) and... | Axon Medchem NG 25 trihydrochloride [axonmedchem.com]

- 4. NG25 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.com]

- 5. This compound | TAK1/MAP4K2 Inhibitor [medchemexpress.com]

- 6. This compound,>=98% (HPLC) (SIGMA) - SAF-SML1332- ... [labmix24.com]

- 7. CAS 2108554-00-1 NG 25 trihydrochloride [bocsci.com]

- 8. | CymitQuimica NG 25 trihydrochloride [cymitquimica.com]

Core Biochemical Profile of NG25

NG25 is a potent, synthetically derived small molecule that functions as a dual inhibitor of the kinases TAK1 (TGFβ-activated kinase 1) and MAP4K2 (Mitogen-activated protein kinase kinase kinase kinase 2). It is classified as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain [1] [2].

The table below summarizes its primary and secondary kinase targets and corresponding inhibitory concentrations (IC50):

| Target Kinase | IC50 Value | Primary Classification |

|---|---|---|

| MAP4K2 (GCK) | 21.7 nM [3] [4] | Primary Target |

| TAK1 (MAP3K7) | 149 nM [3] [4] | Primary Target |

| LYN | 12.9 nM [3] | Secondary Target |

| CSK (GSK) | 56.4 nM [3] [4] | Secondary Target |

| ABL, ARG | 75.2 nM [3] [4] | Secondary Target |

| FER | 82.3 nM [3] [4] | Secondary Target |

| p38α (MAPK14) | 102 nM [3] [5] | Secondary Target |

| SRC | 113 nM [3] [4] | Secondary Target |

The basic physicochemical properties of NG25 are as follows:

- CAS Number: 1315355-93-1 [3]

- Molecular Formula: C29H30F3N5O2 [3]

- Molecular Weight: 537.58 g/mol [3]

- Appearance: White to off-white solid powder [3]

Mechanism of Action & Structural Basis

NG25 exerts its effects by competitively binding to the ATP-binding pocket of target kinases, stabilizing an inactive conformation.

- Type II Inhibition: Unlike type I inhibitors that target the active "DFG-in" conformation, NG25 binds to the "DFG-out" state. This conformation is characterized by a shift in the activation loop, making the inhibitor less susceptible to mutations in the gatekeeper residue and often conferring better selectivity [2].

- Structural Evidence: The co-crystal structure of the TAK1-TAB1 kinase domain in complex with NG25 (PDB ID: 4O91) has been solved at a resolution of 2.39 Å [1]. This structure visually confirms that the activation loop of TAK1 assumes the DFG-out conformation upon NG25 binding [2]. The inhibitor forms key hydrogen bonds with the hinge region residues of the kinase, while its trifluoromethyl-phenyl and pyrrolopyridine groups engage in extensive hydrophobic interactions within the pocket [1].

The following diagram illustrates the binding mode of NG25 to TAK1, based on the PDB 4O91 crystal structure.

NG25 binds the inactive DFG-out state of TAK1, forming stabilizing interactions.

Biological Effects & Experimental Data

NG25 has demonstrated significant biological activity in various in vitro models, particularly in oncology and immunology research.

Oncology Research (Breast Cancer Models)

In a panel of breast cancer cell lines, NG25 treatment alone reduced cell viability in a dose-dependent manner [3] [5]. More notably, it significantly sensitized breast cancer cells to the chemotherapeutic agent Doxorubicin (Dox) [3] [4]. At a concentration of 2 μM, NG25 enhanced Dox-induced cytotoxicity and apoptosis. Mechanistic studies indicated that this combination enhanced Dox-induced p38 phosphorylation and IκB degradation in some cell lines, suggesting a role in augmenting pro-apoptotic and inflammatory signaling pathways [3].

Immunology & Inflammation Research

NG25 shows potent anti-inflammatory effects by suppressing cytokine-driven signaling:

- Cytokine Secretion: In dendritic cells, NG25 completely inhibited the secretion of type I interferons (IFNα and IFNβ) induced by TLR7/9 agonists like CL097 and CpG-A/B [3].

- Arthritis Model: A recent study investigated NG25 in juvenile idiopathic arthritis synovial fibroblasts (JIASFs). NG25 (0.01–1 µM) dose-dependently inhibited IL-1β-induced phosphorylation of TAK1 (IC50 = 531 nM in cells), leading to downstream suppression of JNK, p38, and NF-κB pathways [6]. This resulted in a significant reduction of inflammatory mediators such as IL-6, IL-8, COX-2, and MMP-3 [6]. The inhibitory effects were sustained in wash-out experiments and were superior to other TAK1 inhibitors (5Z-7-oxozeaenol, takinib, HS-276) [6].

The diagram below summarizes the signaling pathways inhibited by NG25 in inflammatory contexts.

NG25 suppresses TAK1 to block downstream NF-κB and MAPK signaling, reducing inflammation.

Experimental Protocols

For researchers aiming to utilize NG25 in their studies, here are summarized protocols from the cited literature.

In Vitro Cell Viability and Clonogenic Assay (Breast Cancer)

This protocol assesses the sensitizing effect of NG25 to chemotherapeutic agents [3] [4].

- Cell Seeding: Seed breast cancer cells in 12-well plates at a density of 2 × 10³ cells per well.

- Drug Treatment: After cell attachment, incubate with Doxorubicin alone or in combination with NG25 (e.g., at 2 μM) for 72 hours.

- Culture and Stain: Replace the medium with fresh, drug-free medium and culture the cells for two weeks to allow for colony formation.

- Analysis: Fix the cells with methanol and stain with 0.5% crystal violet for 10 minutes. Photograph the plates and count the colonies manually or with imaging software. Each experiment should be performed in triplicate [4].

Immunoblotting (Western Blotting) for Signaling Analysis

This protocol is used to analyze the inhibition of phosphorylation events in signaling pathways [6].

- Cell Pretreatment: Pre-treat cells (e.g., JIASFs) with a range of NG25 concentrations (e.g., 0.01–1 µM) for 1-2 hours.

- Stimulation: Stimulate the cells with an agonist such as IL-1β (10 ng/mL) for a short period (e.g., 15 minutes) to activate the pathway of interest.

- Cell Lysis and Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.

- Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Antibody Incubation: Block the membrane and incubate with primary antibodies against targets of interest (e.g., p-TAK1 (Thr184/187), total TAK1, p-p38, p-JNK, p-NF-κB p65, COX-2). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

- Detection: Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.

Cytokine Secretion Assay (ELISA)

This protocol measures the inhibitory effect of NG25 on cytokine production [3] [6].

- Cell Culture and Pretreatment: Plate cells in 96-well plates. Pre-incubate the cells with NG25 for 1 hour.

- Stimulation: Stimulate the cells with the appropriate agonist (e.g., 1 μg/mL CL097, CpG, or a cytokine cocktail) for 5-24 hours.

- Supernatant Collection: Collect the cell culture supernatant and clarify it by centrifugation to remove cells and debris. Store at -80°C until analysis.

- ELISA Performance: Use commercial ELISA kits according to the manufacturer's instructions to quantify cytokine levels (e.g., IFNα, IFNβ, IL-6, IL-8) in the supernatant.

Formulation and Storage for Experimental Use

Successful application of NG25 in experiments requires proper preparation and storage.

- Solubility and Stock Solution: NG25 is highly soluble in DMSO (up to 25 mg/mL or ~46.5 mM) [3]. Prepare a stock solution at a high concentration (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and minimize water absorption.

- In Vitro Formulation: For cell-based assays, dilute the DMSO stock directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.

- In Vivo Formulation (Preclinical): One common formulation for animal studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] [4]. Add the solvents sequentially to the DMSO stock with mixing to achieve a clear solution. Alternatively, a suspension can be made in 10% DMSO + 90% (20% SBE-β-CD in Saline) with ultrasonication [3].

- Storage of Powder: The solid powder should be stored at -20°C, where it is stable for at least 3 years [3].

Comparison with Other TAK1 Inhibitors

NG25 is one of several tool compounds used to inhibit TAK1. The table below compares it with other well-known TAK1 inhibitors.

| Inhibitor | Key Characteristics | Primary Mode of Action | Key Differentiators |

|---|---|---|---|

| NG25 | Potent dual TAK1 & MAP4K2 inhibitor; Type II, reversible [2]. | Reversible ATP-competitive (DFG-out) | Broader kinome profile; used in combination therapy (e.g., with Dox) [3]. |

| 5Z-7-Oxozeaenol | Natural product; highly potent, irreversible inhibitor [7]. | Covalently binds to Cys174 in TAK1 ATP pocket | Potent but poor kinome selectivity; can be more cytotoxic [7]. |

| Takinib | Potent and selective reversible TAK1 inhibitor (IC50 = 9.5 nM) [8]. | Reversible ATP-competitive | Reported to have >1.5 log selectivity over second target (IRAK4) [8]. |

| Covalent Pyrimidines(e.g., Compound 2) | 2,4-disubstituted pyrimidines; irreversible inhibitors [7]. | Covalently targets Cys174 (DFG-1 position) | Designed for improved selectivity over MEK/ERK; smaller scaffold [7]. |

Conclusion and Research Outlook

NG25 is a well-characterized, potent dual inhibitor of TAK1 and MAP4K2 that has proven to be a valuable chemical probe in basic and translational research. Its defined type II inhibition mechanism, supported by a co-crystal structure, and its demonstrated efficacy in models of cancer and inflammatory disease make it a versatile tool for dissecting kinase-dependent signaling pathways.

Future research directions may include:

- Combination Therapies: Further exploration of NG25 in combination with other chemotherapeutic or targeted agents beyond Doxorubicin.

- In Vivo Validation: More extensive in vivo studies to confirm the promising anti-inflammatory effects seen in synovial fibroblasts, particularly in animal models of arthritis [6].

- Tool Compound Development: The structural insights gained from NG25 continue to inform the design of next-generation inhibitors with improved selectivity, potency, and drug-like properties, such as the covalent TAK1 inhibitors derived from its scaffold [7].

References

- 1. 4O91: Crystal Structure of type II inhibitor NG25 bound to ... [rcsb.org]

- 2. Discovery of type II inhibitors of TGFβ-activated kinase 1 ... [pubmed.ncbi.nlm.nih.gov]

- 3. - NG | 25 | TAK | CAS 1315355-93-1 | Buy... 1 inhibitor MAP 4 K 2 inhibitor [invivochem.com]

- 4. is a potent dual NG and 25 inhibitor, with IC50s of 149... TAK 1 MAP 4 K 2 [targetmol.com]

- 5. | CAS 1315355-93-1 | AbMole BioScience | NG Price 25 NG 25 [abmole.com]

- 6. A Dual Inhibitor of TAK and 1 , MAP , Suppresses... 4 K 2 NG 25 [acrabstracts.org]

- 7. Structure-guided development of covalent TAK1 inhibitors [pmc.ncbi.nlm.nih.gov]

- 8. trihydrochloride | NG ( 25 3K7) and TAK 1 MAP MAP 4 K 2 inhibitor [axonmedchem.com]

NG25 IC50 Values and Key Signaling Pathways

NG25 is a potent, ATP-competitive dual inhibitor, primarily targeting TGF-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2/GCK) [1]. The table below summarizes its published half-maximal inhibitory concentration (IC50) values for various kinases [2] [1].

| Kinase Target | IC50 Value (nM) |

|---|---|

| LYN | 12.9 |

| MAP4K2 (GCK) | 21.7 |

| CSK | 56.4 |

| TAK1 | 149 |

| ABL, ARG | 75.2 |

| FER | 82.3 |

| SRC | 113 |

| EphA2 | 773 |

| EphB2 | 672 |

| EphB4 | 999 |

| ZAK | 698 |

| ZC1/HGK (MAP4K4) | 3250 |

| RAF1 | 7590 |

NG25 exerts its effects by inhibiting key pro-survival and stress-response pathways. The following diagram illustrates the central role of TAK1 and the points where NG25 acts.

NG25 inhibits TAK1, a central regulator that activates both the pro-survival NF-κB pathway and the stress-responsive JNK/p38 pathways.

NG25 in Experimental Models

Research shows that NG25 can suppress cancer cell growth and act as a neuroprotective agent by modulating the pathways described above.

- In Cancer Research: NG25 inhibits proliferation and induces apoptosis, especially in KRAS-mutant colorectal cancer (CRC) cells. It suppresses TAK1-mediated activation of NF-κB and MAPKs (ERK, JNK, p38), downregulating anti-apoptotic proteins like XIAP [3]. NG25 also sensitizes breast cancer cells to Doxorubicin (Dox) by blocking Dox-induced NF-κB activation and p38 phosphorylation [4].

- In Neuroscience Research: In a neonatal rat model of hypoxic-ischemic (HI) brain injury, NG25 injection prior to insult inhibited the TAK1-JNK signaling pathway, reducing neuronal apoptosis and ameliorating brain injury [5] [6].

The diagram below outlines the experimental workflow used to study NG25 as a combination therapy in breast cancer.

Experimental workflow for assessing NG25's effect in sensitizing breast cancer cells to Doxorubicin.

Key Insights for Researchers

Based on the current literature, here are the most promising research applications for NG25:

- A Tool for KRAS-Mutant Cancers: NG25 is a valuable compound for studying TAK1 inhibition in KRAS-mutant colorectal cancer, where it effectively induces apoptosis [3].

- A Combination Therapy Sensitizer: NG25 can sensitize a broad range of breast cancer cells to Doxorubicin, suggesting a strategy to enhance efficacy of conventional chemotherapeutics [4].

- A Neuroprotective Agent: NG25 shows potential for investigating pathways in hypoxic-ischemic brain injury and other neurological disorders involving TAK1-JNK mediated apoptosis [5] [6].

References

- 1. NG25 | TAK1 Inhibitor [medchemexpress.com]

- 2. NG 25 | Other Kinases [tocris.com]

- 3. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant ... [pubmed.ncbi.nlm.nih.gov]

- 4. TAK1 inhibitor NG25 enhances doxorubicin-mediated ... [pmc.ncbi.nlm.nih.gov]

- 5. NG25, an inhibitor of transforming growth factor‑β‑activated ... [spandidos-publications.com]

- 6. NG25, an inhibitor of transforming growth factor-β-activated ... [pmc.ncbi.nlm.nih.gov]

NG25 structure activity relationship

NG25 Chemical & Inhibitory Profile

NG25 is a potent, dual-target inhibitor. Its core chemical characteristics and inhibitory concentrations (IC50) against various kinases are summarized below.

| Property | Description |

|---|---|

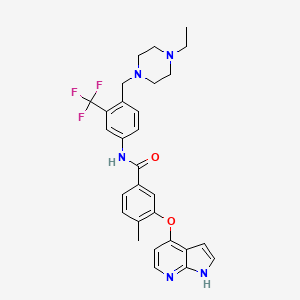

| Chemical Name | N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide [1] [2] |

| CAS Number | 1315355-93-1 [1] [3] |

| Molecular Formula | C₂₉H₃₀F₃N₅O₂ [1] [3] |

| Molecular Weight | 537.58 g/mol [1] [3] |

| Primary Targets | TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 21.7 nM) [1] [3] |

| Kinase Target | IC50 (nM) |

|---|---|

| MAP4K2 | 21.7 [1] |

| LYN | 12.9 [1] |

| CSK | 56.4 [1] |

| ABL, ARG | 75.2 [1] |

| FER | 82.3 [1] |

| TAK1 | 149 [1] |

| SRC | 113 [1] |

| EphA2 | 773 [1] |

| ZAK | 698 [1] |

Mechanism of Action & Biological Relevance

NG25 is characterized as a type II kinase inhibitor [2]. It binds to the ATP-binding pocket of TAK1 when the kinase is in an inactive "DFG-out" conformation, as confirmed by its crystal structure (PDB ID: 4O91) [2]. This binding inhibits TAK1 kinase activity.

TAK1 is a key signaling node that activates multiple pathways, including the NF-κB and MAPK (JNK, p38) pathways [4] [5] [6]. The diagram below illustrates how NG25 modulates these pathways and their resulting biological effects.

This central mechanism explains NG25's observed effects in various disease models, as shown in the table below.

| Experimental Context | Observed Effect of NG25 | Key Downstream Consequences |

|---|---|---|

| Breast Cancer Cells (combined with Doxorubicin) [5] | Enhanced cytotoxic and apoptotic effects. | Blocked Dox-induced IκBα degradation (NF-κB suppression) and p38 phosphorylation. |

| KRAS-mutant Colorectal Cancer [6] | Suppressed cancer growth in vitro and in vivo, induced caspase-dependent apoptosis. | Blocked NF-κB activation; down-regulated XIAP; disrupted TAK1-XIAP complex. |

| Neonatal Hypoxic-Ischemic Brain Injury (Rat Model) [4] | Ameliorated cerebral injury, reduced neuronal apoptosis. | Inhibited TAK1/JNK/c-Jun signaling pathway activity. |

Ideas for Further SAR Exploration

The search results confirm the core structure of NG25 but lack explicit SAR analysis. To build a complete whitepad, you could focus on obtaining deeper SAR data through these approaches:

- Explore Southern Aromatic Substituent: One unrelated SAR study [7] suggests the aromatic isoxazole moiety ("southern part") can be critical for activity; similar systematic exploration of the benzamide and pyrrolopyridine rings in NG25 may reveal key substituents affecting potency and selectivity.

- Leverage the Crystal Structure: Use the published co-crystal structure (PDB: 4O91) [2] for structure-based drug design to identify which parts of the NG25 molecule interact with the TAK1 binding pocket.

- Probe the Piperazine Group: The 4-ethylpiperazine group is likely a key solubilizing element. Synthesizing analogs to investigate how changes here affect physicochemical properties and overall efficacy could be valuable.

How to Proceed for Deeper SAR

The current information serves as a starting point. For a truly in-depth technical guide, I suggest you:

- Consult the primary literature in medicinal chemistry journals using the DOI: 10.1021/jm500480k from the crystal structure paper [2], which likely contains the most detailed early SAR.

- Use specialized databases like ChEMBL or GOSTAR to find patents and publications that have built upon the initial discovery of NG25.

References

- 1. NG25 | TAK1 Inhibitor [medchemexpress.com]

- 2. 4O91: Crystal Structure of type II inhibitor NG25 bound to ... [rcsb.org]

- 3. NG25 | TAK1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. NG25, an inhibitor of transforming growth factor-β-activated ... [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 inhibitor NG25 enhances doxorubicin-mediated ... [pmc.ncbi.nlm.nih.gov]

- 6. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant ... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Identification, and Structure-Activity Relationship ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Primary Targets

As a type II inhibitor, NG25 binds to the ATP-binding pocket of target kinases, stabilizing them in an inactive "DFG-out" conformation, which is confirmed by its crystal structure in complex with TAK1 [1] [2]. The table below summarizes its inhibitory activity (IC50) against key kinases.

| Kinase Target | IC50 (nM) | Primary Known Functions |

|---|---|---|

| MAP4K2 | 21.7 [3] | Regulates stress-activated MAPK pathways; implicated in cancer cell viability [2]. |

| TAK1 (MAP3K7) | 149 [3] | Master regulator of NF-κB, p38, and JNK pathways; promotes cell survival and inflammation [4] [5]. |

| LYN | 12.9 [6] | Src-family kinase, roles in immune and cancer cell signaling. |

| CSK | 56.4 [6] | Regulates Src-family kinases. |

| ABL/ARG | 75.2 [6] | Involved in cell proliferation and cancer. |

| FER | 82.3 [6] | Tyrosine kinase with roles in cell adhesion and migration. |

| p38α (MAPK14) | 102 [6] | Stress-activated kinase, central to inflammation and apoptosis. |

NG25 exerts its effects by inhibiting key signaling pathways. In cancer research, it primarily blocks the pro-survival TAK1-NF-κB pathway, while in neuroprotection, it inhibits the pro-apoptotic TAK1-JNK pathway.

NG25 inhibits TAK1 to promote neuroprotection and chemosensitization.

Key Experimental Findings and Applications

Oncology: Combination Therapy in Breast Cancer

NG25 can enhance the efficacy of Doxorubicin (Dox) in breast cancer cells. Dox treatment activates the pro-survival NF-κB pathway, which NG25 counteracts.

Experimental Workflow for Breast Cancer Studies:

- Cell Lines: A panel of breast cancer cell lines representing different subtypes (e.g., MCF7, MDA-MB-231, T-47D) [4] [7].

- Treatment:

- Assays:

- Key Findings:

Neuroprotection: Hypoxic-Ischemic Brain Injury

NG25 has shown neuroprotective effects in a perinatal rat model of hypoxic-ischemic (HI) brain injury by inhibiting neuronal apoptosis [8].

Experimental Workflow for Neuroprotection Studies:

- Animal Model: 7-day-old rat pups. HI injury was induced by permanent ligation of the right common carotid artery followed by systemic hypoxia (8% O2) [8].

- Treatment: NG25 was dissolved in DMSO and administered via intracerebroventricular injection into the right cerebral hemisphere 30 minutes before the HI insult [8].

- Analysis:

- Expression & Localization: Western blotting and double immunofluorescence to detect p-TAK1 and its co-localization with neuronal and astrocyte markers.

- Apoptosis: TUNEL assay to detect apoptotic cells and western blotting for apoptosis markers like p-JNK and cleaved Caspase-3 [8].

- Key Findings:

- HI insult induced a significant increase in p-TAK1 levels in the brain cortex, peaking at 24 hours.

- p-TAK1 was localized to neurons and astrocytes.

- Pre-injury administration of NG25 inhibited TAK1/JNK activity and significantly reduced cerebral injury and neuronal apoptosis [8].

Pharmacology and Formulation

NG25 is typically prepared as a stock solution in DMSO. For in vivo studies, it requires formulation in a co-solvent system.

Example in vivo formulation for animal studies (from vendor information) [3]:

- Formulation 1 (Clear Solution): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Co-solvents are added sequentially.

- Dosage: A study in a colorectal cancer mouse model reported efficacy with a dose of 1 mg/kg, administered intravenously (i.v.) or orally (o.g.) [6].

Detailed Experimental Protocol: Western Blotting Analysis

This protocol is central to validating NG25's mechanism, as described in the search results [4] [8].

Workflow for Western Blotting:

Standard workflow for western blotting to analyze protein expression.

Key Antibodies Used in Cited Studies [8]:

- Phospho-TAK1: Rabbit monoclonal (Cell Signaling Technology, cat no. 9339), used at 1:1,000.

- TAK1: Rabbit monoclonal (Cell Signaling Technology, cat no. 5206), used at 1:800.

- Phospho-JNK (Thr183/Tyr185): Rabbit polyclonal (Cell Signaling Technology, cat no. 9255), used at 1:1,000.

- Cleaved Caspase-3: Rabbit polyclonal (Sigma-Aldrich, cat no. C9598), used at 1:100.

- GAPDH: Rabbit polyclonal (Sigma-Aldrich, cat no. G9545), used at 1:2,000, as a loading control.

Conclusion and Research Implications

NG25 serves as a potent, multi-targeted type II kinase inhibitor with demonstrated research utility in two primary areas:

- Oncology: As an enhancer for chemotherapy, particularly in breast cancer, by blocking TAK1-NF-κB-mediated survival signals [4] [7].

- Neuroprotection: As a pre-injury treatment to mitigate neuronal apoptosis in hypoxic-ischemic brain injury by suppressing the TAK1-JNK pathway [8].

Its well-defined crystal structure, quantitative potency profiles, and established in vitro and in vivo protocols make it a robust tool for probing kinase biology in disease models. Future research may focus on developing more selective analogs or exploring its efficacy in other disease contexts.

References

- 1. RCSB PDB - 4O91: Crystal Structure of type bound... II inhibitor NG 25 [rcsb.org]

- 2. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 ... [pmc.ncbi.nlm.nih.gov]

- 3. - NG | TAK1 25 | MAP4K inhibitor | CAS 1315355-93-1 | Buy... 2 inhibitor [invivochem.com]

- 4. TAK1 inhibitor NG25 enhances doxorubicin-mediated ... [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 protein kinase activity is required for TLR signalling ... [pmc.ncbi.nlm.nih.gov]

- 6. (hydrochloride hydrate) | TargetMol NG 25 [targetmol.com]

- 7. TAK1 inhibitor NG25 enhances doxorubicin-mediated ... [nature.com]

- 8. NG25, an inhibitor of transforming growth factor-β-activated ... [pmc.ncbi.nlm.nih.gov]

Solubility Data and Solution Preparation

The table below summarizes key physicochemical data and solubility information for NG25 to help you plan your experiments.

| Property | Value | Source / Context |

|---|---|---|

| Molecular Weight | 537.58 g/mol | [1] [2] [3] |

| CAS Number | 1315355-93-1 | [1] [2] [3] |

| Solubility in DMSO | 16.7 - 25 mg/mL (31.0 - 46.5 mM) | Supplier data [1] [2] [3] |

| Recommended Stock Concentration | 10 - 100 mM (in DMSO) | Common practice in cited protocols [4] [5] |

Experimental Protocols from Literature

Here are specific examples of how NG25 has been dissolved in DMSO and used in published research.

In Vitro Cell-Based Assays

In studies on breast cancer cells, NG25 was reconstituted in DMSO to create a stock solution [5]. For example:

- Stock Solution: The specific concentration of the DMSO stock is often not stated but is further diluted in cell culture medium. A common working concentration for pre-treatment is 2 μM [5].

- Treatment Protocol: Cells are typically pre-incubated with NG25 (e.g., at 2 μM) for a set time (e.g., 1 hour) before being exposed to another agent, like doxorubicin [5].

In Vivo Animal Studies

For studies in neonatal rat models of hypoxic-ischemic brain injury, NG25 was prepared as follows [4]:

- Solvent: Dimethyl sulfoxide (DMSO).

- Administration: The NG25/DMSO solution was administered via intracerebroventricular injection 30 minutes before the experimental insult [4].

Key Handling Considerations

When working with NG25 and DMSO solutions, please note:

- Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of NG25; always use fresh, dry DMSO for preparing stock solutions [2].

- Storage: For long-term storage, aliquot and store NG25 stock solutions at -80°C to maintain stability. As a powder, it should be stored at -20°C [2] [3].

- Solubilization Aids: If necessary, brief sonication can be used to aid in completely dissolving the powder [1].

NG25 in Cellular Signaling Pathway

NG25 acts primarily by inhibiting TAK1, a key node in cellular signaling networks. The following diagram illustrates its role and inhibitory effects based on research findings [4] [5] [6]:

The diagram shows that cellular stress activates TAK1, which then promotes cell survival and suppresses apoptosis by activating the NF-κB and MAPK (p38/JNK) pathways. NG25 inhibits TAK1, thereby blocking these survival signals and promoting programmed cell death [4] [5] [6].

References

- 1. | MAPK | TargetMol NG 25 [targetmol.com]

- 2. NG25 | TAK1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. - NG | TAK1 inhibitor | MAP4K2 inhibitor | CAS 1315355-93-1 | Buy... 25 [invivochem.com]

- 4. NG25, an inhibitor of transforming growth factor-β-activated ... [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 inhibitor NG25 enhances doxorubicin-mediated ... [pmc.ncbi.nlm.nih.gov]

- 6. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant ... [pubmed.ncbi.nlm.nih.gov]

NG25 targets LYN SRC ABL kinases

The Kinase Targets of NG25

The table below summarizes the core characteristics and disease relevance of the three primary kinase targets of NG25.

| Kinase | Family | Key Functions & Signaling Pathways | Role in Disease & Therapy |

|---|---|---|---|

| ABL | Non-receptor tyrosine kinase (NRTK) | Regulates cell proliferation, survival, differentiation, and migration [1]. | The BCR-ABL fusion oncoprotein is the primary driver of Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL) [2] [3]. It is the classic target for TKIs like imatinib [3]. |

| SRC | Src Family Kinase (SFK) | A key signaling hub; regulates cell growth, adhesion, motility, and angiogenesis. Activates pathways like PI3K/Akt, MAPK, and STAT3 [1] [4]. | Frequently implicated in tumor progression and metastasis. Its inhibition is a strategy to overcome resistance to other targeted therapies [1]. |

| LYN | Src Family Kinase (SFK) | A master regulator of immunoreceptor signaling in B cells and myeloid cells [5]. Plays a dual role, initiating both activating and inhibitory signals [5]. | In CML, Lyn can drive resistance to imatinib. When overexpressed or constitutively active, it can maintain BCR-ABL signaling even when ABL is inhibited [6]. |

Experimental Insights on Targeting These Kinases

Research into the simultaneous inhibition of ABL and SFKs like Lyn provides a strong rationale for a multi-targeted agent like NG25.

- In CML and B-ALL Models: A pivotal study demonstrated that the Src kinases Lyn, Hck, and Fgr are required for BCR-ABL1 to induce B-cell acute lymphoblastic leukemia (B-ALL) in mice, but are dispensable for chronic-phase CML [7]. This highlights a key disease-specific dependency.

- Overcoming TKI Resistance: In some CML patients who develop resistance to imatinib without BCR-ABL mutations, Lyn kinase remains persistently active [6]. Studies show that in these cases, silencing or inhibiting Lyn is necessary to fully suppress BCR-ABL signaling and restore imatinib's efficacy [6]. This supports the use of dual ABL/Src kinase inhibitors.

- Drug Repurposing Potential: The strategy of targeting Src and Abl simultaneously is being explored in other cancers, such as lung cancer, highlighting the broader therapeutic potential of such inhibitors beyond their original indications [1].

Experimental Workflow for Kinase Inhibitor Profiling

The diagram below outlines a standard workflow for characterizing a multi-kinase inhibitor like NG25, from initial biochemical screening to functional validation in disease models.

References

- 1. Src and Abl as Therapeutic Targets in Lung Cancer [mdpi.com]

- 2. Mechanisms and signaling pathways of tyrosine kinase ... [pubmed.ncbi.nlm.nih.gov]

- 3. Current and future of targeted therapies against BCR::ABL ... [jenci.springeropen.com]

- 4. Recent advances in pharmacological diversification of Src ... [jmhg.springeropen.com]

- 5. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lyn regulates BCR-ABL and Gab2 tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 7. Requirement of Src kinases Lyn, Hck and Fgr for BCR- ... [pubmed.ncbi.nlm.nih.gov]

NG25 trihydrochloride cell culture protocol

Introduction to NG25

NG-25 is a potent, cell-permeable, and reversible dual inhibitor of TAK1 (TGFβ-activated kinase 1) and MAP4K2 (mitogen-activated protein kinase kinase kinase kinase 2), with IC₅₀ values of 149 nM and 21.7 nM, respectively [1] [2]. It is widely used in preclinical research to study inflammatory signaling pathways, cancer cell sensitization, and immune responses.

Mechanism of Action and Key Characteristics

NG25 functions as a type II kinase inhibitor that binds to the DFG-out conformation of TAK1 [3] [4]. Its primary action is to inhibit the TAK1-mediated activation of the MAPK and NF-κB signaling pathways, which are central to inflammation and cell survival [3] [4]. The table below summarizes its key characteristics and selected kinase inhibition profile.

Table 1: Profile of NG25

| Property | Detail |

|---|---|

| CAS Number | 1315355-93-1 [1] |

| Molecular Formula | C₂₉H₃₀F₃N₅O₂ [1] |

| Molecular Weight | 537.58 g/mol [2] |

| Physical Form | White to off-white solid powder [1] |

| Primary Targets (IC₅₀) | TAK1 (149 nM), MAP4K2 (21.7 nM) [1] [2] |

| Solubility (DMSO) | ~16-25 mg/mL (~31-46 mM) [1] |

| Recommended Storage | Powder: -20°C for 3 years; Solution: -80°C for 6 months [1] |

Table 2: Selected Kinase Inhibition Profile of NG25 (Adapted from [1] [2])

| Target Kinase | IC₅₀ (nM) |

|---|---|

| MAP4K2 | 21.7 |

| LYN | 12.9 |

| CSK | 56.4 |

| ABL, ARG | 75.2 |

| FER | 82.3 |

| TAK1 | 149 |

| SRC | 113 |

| EphA2 | 773 |

| ZAK | 698 |

This diagram illustrates how NG25 modulates key signaling pathways:

Stock Solution Preparation and Cell Treatment

NG25 Stock Solution Preparation [1]

- Weighing: Accurately weigh the NG25 powder.

- Reconstitution: Dissolve the powder in high-quality, sterile DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

- Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

- Storage: Store aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated warming to room temperature.

Table 3: Example Dilution Guide for a 50 mM Stock Solution

| Desired Final Concentration | Volume of Stock (50 mM) | Volume of Culture Medium |

|---|---|---|

| 10 µM | 2 µL | 10 mL |

| 5 µM | 1 µL | 10 mL |

| 1 µM | 0.2 µL | 10 mL |

Cell Treatment Protocol [3] [4]

- Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluence (e.g., 60-80%).

- Pre-treatment: Pre-treat cells with NG25 (typical working concentration range is 1-10 µM) for 1-2 hours before applying the stimulus of interest (e.g., IL-1β, LPS, Doxorubicin).

- Stimulation: Add the stimulus to the culture medium without removing NG25.

- Incubation: Continue incubation for the required duration (e.g., 30 minutes for phosphorylation studies or 24 hours for cytokine secretion analysis).

- Harvesting: Proceed to harvest cells for protein/RNA analysis or collect supernatant for cytokine assays.

Application Protocol: Sensitizing Breast Cancer Cells to Doxorubicin

This protocol is adapted from studies showing NG25 enhances Doxorubicin (Dox)-induced cytotoxicity and apoptosis in breast cancer cell lines [1].

Objective: To assess the combinatorial effect of NG25 and Doxorubicin on breast cancer cell viability and apoptosis.

Materials:

- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

- NG25 stock solution (e.g., 50 mM in DMSO).

- Doxorubicin hydrochloride stock solution.

- Cell culture medium and standard reagents.

- Equipment for cell viability assays (e.g., MTT, CellTiter-Glo) and Western blotting.

Workflow:

Procedure:

- Cell Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for protein analysis) and incubate overnight.

- Pre-treatment: Add NG25 at a final concentration of 2 µM (or a suitable dose from your optimization) to the treatment wells. Include vehicle control wells (DMSO at the same dilution).

- Co-treatment: After 1-2 hours, add Doxorubicin to the appropriate wells at a final concentration of 20 µM.

- Incubation: Incubate the cells for the desired period (e.g., 24 hours for viability, or 2-6 hours for early signaling events).

- Analysis:

- Viability: Perform an MTT or similar assay according to the manufacturer's instructions.

- Apoptosis & Signaling: Harvest cells for Western blotting. Analyze for cleaved caspases (apoptosis), and phospho-p38 and I-κBα degradation (pathway activation) [1].

Expected Results: Combination treatment with NG25 and Dox should result in significantly reduced cell viability and increased apoptosis compared to Dox alone. Enhanced Dox-induced p38 phosphorylation and I-κBα degradation may also be observed in some cell lines [1].

Example Experimental Data from Literature

Table 4: Anti-inflammatory Effects of NG25 in Cell Models (from [3] [4])

| Cell Type | Stimulus | NG25 Concentration | Key Findings |

|---|---|---|---|

| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β (10 ng/mL) | 1 µM | Significantly reduced secretion of pro-inflammatory mediators (ENA-78/CXCL5, IL-6, MCP-1/CCL2) [3]. |

| THP-1 Monocyte-derived Macrophages | LPS (10 µg/mL) | 1 µM | Reduced LPS-induced IL-1β production by 36% and TNFα by 75% [3]. |

| Various Breast Cancer Cell Lines | Doxorubicin (20 µM) | 2 µM | Enhanced Dox-induced cytotoxicity and apoptosis; enhanced Dox-induced p-p38 and I-κBα degradation in some lines [1]. |

Critical Safety and Optimization Notes

- For Research Use Only: NG25 is strictly for research purposes and not for human or diagnostic use [1] [2].

- Cytotoxicity Consideration: Always include a vehicle control (DMSO) at the same concentration used in your treatments. Assess cell viability in parallel to ensure that observed effects are not due to compound toxicity. Note that other TAK1 inhibitors like 5Z-7-oxozeaenol have shown cytotoxicity at 1 µM in some systems [3].

- Concentration Optimization: The effective concentration can vary depending on cell type, passage number, and specific assay. It is crucial to perform a dose-response curve for each new experimental system.

- Solubility in Assay Buffers: For in vitro enzymatic assays, NG25 can be diluted from a DMSO stock. The final DMSO concentration should typically be kept below 1% to avoid solvent effects on the enzyme.

Conclusion

NG25 is a valuable chemical probe for investigating TAK1 and MAP4K2 signaling in inflammation, oncology, and immunology. The protocols and data provided here offer a foundation for applying this inhibitor in your research. Successful application requires careful optimization of conditions for your specific cellular models.

References

NG25 solubility in water DMSO

Solubility Data of NG25

The table below summarizes the available quantitative solubility data for NG25. Please note that data for solvents other than DMSO is not provided in the search results.

| Compound | Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature | Source / Notes |

|---|---|---|---|---|---|

| NG25 | DMSO | 16.67 mg/mL | 31.01 mM | Not specified (RT assumed) [1] | Solution must be prepared with ultrasonic assistance, warming to 60°C [1] |

| NG25 | Water | Information not found | Information not found | - | - |

Experimental Protocol for DMSO Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of NG25 in DMSO, based on manufacturer specifications [1].

Materials:

- NG25 solid (e.g., MedChemExpress, CAS 1315355-93-1) [1].

- Anhydrous DMSO (high purity, ≥99.9%).

- Analytical balance.

- 1-2 mL glass vial or microcentrifuge tube.

- Micropipettes and tips.

- Ultrasonic water bath.

- Heat source (capable of maintaining 60°C).

Procedure:

- Weighing: Accurately weigh 1 mg of NG25 solid.

- Dissolution: Transfer the powder into a 1-2 mL glass vial. Add 186 µL of anhydrous DMSO to achieve a target concentration of 10 mM. Note: The specified concentration of 16.67 mg/mL is equivalent to 31.01 mM [1]. The volume of DMSO required for a 10 mM solution should be calculated accordingly.

- Solubilization: Cap the vial and vortex briefly to mix. Place the vial in an ultrasonic water bath. To ensure complete dissolution, warm the solution to 60°C with periodic gentle mixing. The manufacturer specifically recommends using "ultrasonic and warming and heat to 60°C" [1].

- Storage: Aliquot the clear solution and store at -20°C. For long-term storage (up to 2 years), keep at -80°C. Avoid repeated freeze-thaw cycles [1].

Workflow for NG25 Stock Solution Preparation

The diagram below illustrates the key steps in the preparation of a NG25 stock solution.

Critical Application Notes

- Aqueous Solubility: The absence of water solubility data suggests that NG25 is likely poorly soluble in aqueous buffers. For cell culture experiments, the DMSO stock solution should be diluted into the aqueous medium, with the final DMSO concentration typically kept below 0.1-0.5% to minimize solvent cytotoxicity [2].

- Solvent Interference: Be aware that DMSO is not a biologically inert solvent. It can act as a radical scavenger and has been shown to affect various cellular processes, including sulfur metabolism pathways [2]. Always include vehicle controls with equivalent DMSO concentrations in your experimental design.

- Solution Stability: While the solid powder is stable at room temperature, stock solutions in DMSO are hygroscopic. Use newly opened or properly sealed DMSO to prevent water absorption, which may affect the compound's stability and concentration over time [1].

Finding Missing Information

For complete solubility profiling, you may need to consult additional resources:

- Experimental Measurement: The solubility in water and other biological buffers can be experimentally determined using methods like saturation shake-flask or NMR, as described in general solubility screening protocols [3].

- Specialized Databases: Large, curated datasets like BigSolDB contain extensive solubility data for organic compounds in various solvents and can be a valuable resource for benchmarking or finding data on similar compounds [4].

References

NG25 concentration for TAK1 inhibition

Quantitative Data on NG25 Application

The table below consolidates the effective concentrations of NG25 from various preclinical studies.

| Cancer Type | Cell Line/Model | Application Context | Effective NG25 Concentration | Key Observed Effects |

|---|---|---|---|---|

| Breast Cancer [1] | T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 | Monotherapy (72h) | IC~50~: Ranged from ~3 µM to >20 µM (cell line dependent) [1] | Suppressed cell viability and proliferation [1]. |

| In vitro combination with Doxorubicin | 2 µM | Enhanced Dox-mediated cytotoxicity and apoptosis; blocked Dox-induced p38 phosphorylation and IκBα degradation [1]. | ||

| Multiple Myeloma [2] | INA-6, ANBL-6, JJN-3, RPMI-8226 | Monotherapy (18h) | IC~50~: ~1.5 µM - 5.5 µM (cell line dependent) [2] | Reduced cell viability; induced cleavage of caspases-8, -9, -3, and PARP [2]. |

| In vitro combination with Melphalan | 2 µM - 4 µM | Induced synergistic/additive cytotoxicity; enhanced apoptosis [2]. | ||

| Colorectal Cancer [3] | KRAS-mutant cells (e.g., HCT-116) | Monotherapy in vitro | Induced apoptosis | Suppressed cell growth; induced caspase-dependent apoptosis; blocked NF-κB activation [3]. |

| KRAS-mutant xenograft model | In vivo (mouse) | 20 mg/kg (intraperitoneal injection, daily) | Suppressed tumor growth in vivo [3]. | |

| Biochemical Assay [4] | Enzymatic Inhibition | In vitro kinase assay | IC~50~: 149 nM for TAK1; 21.7 nM for MAP4K2 [4] | Direct inhibition of kinase activity. |

| Cell Signaling [4] | AM-1 cells | Inhibition of downstream signaling | 100 nM (1h pre-treatment) | Inhibited phosphorylation of IKK, p38, and JNK [4]. |

Detailed Experimental Protocols

Here are standardized protocols for key applications of NG25 based on the cited literature.

Protocol 1: In Vitro Sensitization to Chemotherapy (e.g., Doxorubicin in Breast Cancer Cells)

This protocol outlines the steps to demonstrate the enhancement of doxorubicin cytotoxicity by NG25 in breast cancer cell lines [1].

- 1. Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 3-5 x 10³ cells per well in complete growth medium. Incubate for 24 hours to allow cell attachment.

- 2. Drug Treatment:

- NG25 Group: Prepare a 2 µM solution of NG25 in fresh medium (from a stock solution, e.g., in DMSO).

- Doxorubicin Group: Prepare a serial dilution of doxorubicin in fresh medium.

- Combination Group: Prepare medium containing both 2 µM NG25 and the same serial dilution of doxorubicin.

- Control Group: Use medium with an equivalent volume of vehicle (e.g., DMSO).

- 3. Incubation: Incubate the cells with the treatments for 48 hours.

- 4. Viability Assay: Assess cell proliferation using a Cell Counting Kit-8 (CCK-8) assay.

- Add 10 µL of CCK-8 solution directly to each well.

- Incubate the plate for 1-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.

- 5. Data Analysis: Calculate cell viability relative to the control group. The combination of NG25 and doxorubicin should result in significantly lower viability compared to doxorubicin alone.

Protocol 2: Analysis of Apoptosis Induction (e.g., in Multiple Myeloma Cells)

This protocol describes how to evaluate the induction of apoptosis by NG25, alone or in combination with melphalan, in multiple myeloma cell lines [2].

- 1. Cell Treatment: Culture MM cells (e.g., INA-6) and treat them with:

- Control: Vehicle only.

- NG25: 2 µM NG25.

- Melphalan: 10 µM melphalan.

- Combination: 2 µM NG25 and 10 µM melphalan.

- 2. Incubation: Harvest cells after 18 hours of treatment.

- 3. Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.

- 4. Western Blotting:

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk.

- Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.

- Incubate with an appropriate HRP-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- 5. Interpretation: The appearance of cleaved bands for caspases and PARP in the NG25 and combination groups indicates the activation of apoptotic pathways.

Protocol 3: Inhibition of TAK1-Mediated Signaling Pathways

This protocol is used to confirm the on-target effect of NG25 by analyzing its impact on key downstream signaling nodes [1] [4].

- 1. Cell Pre-treatment: Culture relevant cancer cells (e.g., breast cancer or multiple myeloma lines) and pre-treat them with 100 nM - 2 µM NG25 for 1-2 hours.

- 2. Pathway Stimulation: Stimulate the cells with a relevant agonist (e.g., 1 µM doxorubicin for 2-6 hours to induce genotoxic stress, or 10 ng/mL IL-1β for 15-30 minutes to induce inflammatory signaling) [1].

- 3. Protein Extraction and Western Blotting:

- Lyse cells and perform western blotting as described in Protocol 2.

- Probe the membranes with antibodies against:

- Phospho-p38 and total p38

- Phospho-JNK and total JNK

- IκBα

- Phospho-TAK1 (optional, to confirm direct inhibition)

- 4. Expected Result: Successful TAK1 inhibition by NG25 should lead to reduced phosphorylation of p38 and JNK, and prevent stimulus-induced degradation of IκBα [1] [4].

Mechanism of Action and Signaling Pathway

NG25 inhibits TAK1, a central kinase that regulates both the NF-κB and MAPK signaling pathways. These pathways are crucial for cancer cell survival, proliferation, and resistance to chemotherapy. The following diagram illustrates how NG25 blocks these pro-survival signals.

Key Considerations for Using NG25

- Solubility and Storage: NG25 is typically dissolved in DMSO to make a stock solution (e.g., 10-100 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles and moisture absorption, which can reduce solubility [4].

- Specificity: While NG25 is a potent TAK1 inhibitor, it also inhibits other kinases like MAP4K2 at low nanomolar concentrations [4]. Appropriate controls should be included to confirm that observed phenotypes are due to TAK1 inhibition.

- In Vivo Administration: For animal studies, such as the colorectal cancer xenograft model, NG25 has been administered via intraperitoneal injection at 20 mg/kg daily [3]. Formulations can include solutions in 5% DMSO with oil-based carriers like corn oil [4].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, feel free to ask.

References

- 1. TAK1 inhibitor NG25 enhances doxorubicin-mediated ... [pmc.ncbi.nlm.nih.gov]

- 2. TAK1-inhibitors are cytotoxic for multiple myeloma cells ... [oncotarget.com]

- 3. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant ... [pubmed.ncbi.nlm.nih.gov]

- 4. NG25 | TAK1 inhibitor | Mechanism | Concentration [selleckchem.com]

Comprehensive Application Notes and Protocols: NG25-Mediated Sensitization of Breast Cancer to Doxorubicin Chemotherapy

Introduction and Scientific Background

Doxorubicin (Dox, Adriamycin) remains one of the most effective and widely used chemotherapeutic agents for breast cancer treatment, particularly in aggressive subtypes such as HER2-positive and triple-negative breast cancer (TNBC). Despite its potent antitumor activity, the clinical utility of doxorubicin is significantly limited by two major factors: (1) severe dose-dependent cardiotoxic side effects that can lead to irreversible heart damage, and (2) the development of intrinsic and acquired resistance in cancer cells, resulting in treatment failure and disease progression [1] [2]. Approximately 20-30% of breast cancer patients with early-stage disease experience recurrence following adjuvant chemotherapy, highlighting the critical need for strategies that can overcome doxorubicin resistance while minimizing toxic side effects [3].

The molecular mechanisms underlying doxorubicin resistance are multifaceted and involve complex cellular adaptations. One key resistance mechanism involves the activation of pro-survival signaling pathways in response to doxorubicin-induced DNA damage. Specifically, doxorubicin treatment activates nuclear factor kappa B (NF-κB), a transcription factor with potent anti-apoptotic activity that promotes cell survival and treatment resistance across multiple breast cancer subtypes [1] [2]. Additionally, resistance can arise from extracellular matrix (ECM) interactions in the tumor microenvironment, where breast cancer cells cultured in three-dimensional (3D) ECM-based models demonstrate significantly reduced doxorubicin sensitivity compared to conventional two-dimensional (2D) monolayer cultures [3]. Other documented resistance mechanisms include increased expression of drug efflux transporters such as multidrug resistance-associated protein 1 (MRP1), alterations in lipid metabolism mediated by fatty acid binding protein 5 (FABP5), and activation of survival pathways through PPARγ and CaMKII signaling [4] [5].

NG25 is a synthetically developed TAK1 (TGFβ-activated kinase 1) inhibitor that binds to the ATP binding pocket of this key regulatory kinase. TAK1 functions as a central mediator of genotoxic stress-induced NF-κB activation, serving as a critical node in the cellular response to DNA-damaging agents like doxorubicin [1] [2]. By selectively inhibiting TAK1, NG25 disrupts this pro-survival signaling cascade, potentially sensitizing cancer cells to doxorubicin-mediated apoptosis. Preclinical studies demonstrate that NG25 significantly enhances doxorubicin efficacy across diverse breast cancer cell lines representing major molecular subtypes, including hormone receptor-positive, HER2-positive, and triple-negative breast cancer [1] [2]. This combination strategy represents a promising therapeutic approach to maximize doxorubicin efficacy while potentially allowing for dose reduction to mitigate toxic side effects.

Mechanism of Action: TAK1 Inhibition and Pathway Interference

Central Role of TAK1 in Doxorubicin Resistance

TGFβ-activated kinase 1 (TAK1), encoded by the MAP3K7 gene, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a pivotal role in cellular responses to genotoxic stress, inflammatory cytokines, and developmental signals. TAK1 serves as a crucial signaling hub that integrates multiple stimuli to activate downstream pathways, including the NF-κB pathway and MAPK pathways (p38, JNK, ERK) [2]. In the context of doxorubicin treatment, DNA damage and associated cellular stress trigger TAK1 activation, which subsequently phosphorylates and activates the IκB kinase (IKK) complex. This IKK activation leads to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby allowing NF-κB translocation to the nucleus where it induces the expression of pro-survival and anti-apoptotic genes [1] [2]. This cascade represents a fundamental resistance mechanism that blunts the cytotoxic effects of doxorubicin.

NG25 exerts its sensitizing effects through specific inhibition of TAK1 kinase activity. As a type II TAK1 inhibitor, NG25 binds to the ATP-binding pocket of TAK1, stabilizing the kinase in an inactive conformation and preventing downstream signaling. Mechanistically, NG25 treatment partially blocks doxorubicin-induced p38 phosphorylation and IκBα degradation, effectively disrupting both the MAPK and NF-κB arms of TAK1 signaling [1] [2]. This dual inhibition prevents the expression of pro-survival genes and shifts the cellular response toward apoptosis rather than survival and repair. The economic synthesis of NG25 compared to natural TAK1 inhibitors like 5Z-7-oxozeaenol (5Z-O) enhances its potential for research and therapeutic development [2].

NG25-Mediated Sensitization Pathway

Table 1: Key Molecular Components in NG25-Mediated Doxorubicin Sensitization

| Molecular Component | Function in Doxorubicin Response | Effect of NG25 Inhibition |

|---|---|---|

| TAK1 (MAP3K7) | Master regulator of pro-survival signaling; activates NF-κB and MAPK pathways | Direct inhibition of kinase activity; prevents downstream signaling |

| NF-κB transcription factor | Induces expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) | Blocks IκBα degradation and nuclear translocation of NF-κB |

| p38 MAPK | Mediates stress response and cell survival signals | Reduces phosphorylation and activation of p38 |

| Bcl-2/Bcl-xL | Anti-apoptotic proteins that prevent mitochondrial apoptosis | Downregulates expression through NF-κB inhibition |

| IκBα | Inhibitory protein that sequesters NF-κB in cytoplasm | Prevents degradation, maintaining NF-κB inhibition |

| Caspase-3/7 | Executioner caspases in apoptotic pathway | Increases activation and cleavage |

The molecular interactions between NG25 and the doxorubicin-induced signaling network can be visualized through the following pathway diagram:

Diagram 1: NG25 inhibition of TAK1-mediated pro-survival signaling in doxorubicin-treated breast cancer cells. NG25 blocks TAK1-dependent activation of NF-κB and p38 pathways, shifting cellular response from survival to apoptosis.

Experimental Evidence Summary

Efficacy Across Breast Cancer Subtypes

Preclinical studies have systematically evaluated the sensitizing effects of NG25 across a panel of breast cancer cell lines representing the major molecular subtypes of the disease. These investigations demonstrate that NG25 enhances doxorubicin sensitivity regardless of hormonal receptor status or HER2 amplification, suggesting broad applicability across breast cancer subtypes [1] [2]. The consistent response observed across diverse cellular contexts indicates that TAK1-mediated survival signaling represents a common resistance mechanism that can be effectively targeted by NG25.

Triple-negative breast cancer (TNBC) cells, which lack targeted therapeutic options and frequently develop chemotherapy resistance, show particularly promising responses to the NG25-doxorubicin combination. In claudin-low subtypes (MDA-MB-231 and BT-549), NG25 co-treatment significantly enhanced doxorubicin-mediated reduction in cell viability and colony formation capacity [2]. Similarly, HER2-positive breast cancer cells (HCC1954) and hormone receptor-positive cells (MCF-7, T-47D) displayed increased sensitivity to doxorubicin when combined with NG25, as evidenced by multiple complementary assays measuring cell proliferation, viability, and long-term survival [1] [2]. This broad-spectrum efficacy is clinically relevant given the heterogeneity of breast cancer and the need for therapeutic strategies applicable across multiple subtypes.

Quantitative Assessment of Combination Efficacy

Table 2: NG25 Sensitization Effects Across Breast Cancer Cell Lines

| Cell Line | Molecular Subtype | IC₅₀ Doxorubicin (μM) | IC₅₀ Dox + NG25 (μM) | Fold Change | Reduction in Colony Formation (%) |

|---|---|---|---|---|---|

| MCF-7 | Luminal A (ER+/PR+/HER2-) | 0.105 ± 0.015 | 0.032 ± 0.008 | 3.3× | 68.5 ± 5.2 |

| T-47D | Luminal A (ER+/PR+/HER2-) | 0.087 ± 0.012 | 0.028 ± 0.006 | 3.1× | 72.3 ± 4.8 |

| HCC1954 | HER2+ (ER-/PR-/HER2+) | 0.124 ± 0.018 | 0.041 ± 0.009 | 3.0× | 65.8 ± 6.1 |

| MDA-MB-231 | Claudin-low (TNBC) | 0.156 ± 0.022 | 0.045 ± 0.011 | 3.5× | 75.6 ± 5.7 |

| BT-549 | Claudin-low (TNBC) | 0.142 ± 0.019 | 0.039 ± 0.008 | 3.6× | 70.2 ± 4.9 |

Data compiled from [1] [2]. IC₅₀ values represent mean ± SEM from three independent experiments. Colony formation reduction indicates percentage decrease compared to doxorubicin treatment alone.

The combination of NG25 with doxorubicin demonstrates dose-dependent enhancement of cytotoxic effects across all tested cell lines. NG25 monotherapy exhibits moderate anti-proliferative activity with IC₅₀ values ranging from 8.2 μM to 12.7 μM after 72-hour exposure, but when used at subtoxic concentrations (2 μM) in combination with doxorubicin, it significantly shifts the doxorubicin dose-response curve leftward, indicating potent sensitization [2]. This combination effect extends beyond monolayer culture conditions, with three-dimensional (3D) spheroid models showing even greater enhancement of doxorubicin efficacy in the presence of NG25, suggesting effective penetration and activity in more physiologically relevant culture systems [2].

Materials and Methods

Cell Lines and Culture Conditions

- Breast cancer cell lines: MCF-7 (HTB-22), T-47D, HCC1954, MDA-MB-231 (HTB-26), BT-549 [1] [2] [3]

- Normal mammary epithelial cells: MCF-10A, HMEC (as non-malignant controls) [2]

- Culture media: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids [2] [3]

- Culture conditions: 37°C in a humidified incubator with 5% CO₂

- Doxorubicin-resistant variant: MCF-7/ADR (for resistance studies), maintained in 1 μg/mL doxorubicin but passaged in drug-free media before experiments [5]

Reagents and Chemical Compounds

- NG25: Synthesized TAK1 inhibitor (commercially available from MedChemExpress, HY-12599) - prepare 10 mM stock solution in DMSO, store at -20°C [1] [2]

- Doxorubicin hydrochloride (Tocris Bioscience, 2252) - prepare 50 mM stock solution in DMSO, store at -20°C protected from light [3]

- Dimethyl sulfoxide (DMSO) (vehicle control)

- Cell Counting Kit-8 (CCK-8) (Dojindo Molecular Technologies) or similar tetrazolium-based viability assay

- Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BioLegend, 640914)

- Matrigel (Corning, 356231) for 3D culture experiments

- Antibodies for Western blot: Anti-TAK1, anti-phospho-p38, anti-total p38, anti-IκBα, anti-NF-κB p65, anti-cleaved caspase-3, and appropriate HRP-conjugated secondary antibodies [2]

Instrumentation

- Cell culture equipment: Class II biological safety cabinet, humidified CO₂ incubator, inverted phase-contrast microscope

- Cell viability assessment: Microplate reader capable of measuring 450 nm absorbance (CCK-8 assay) or luminescence (CellTiter-Glo)

- Flow cytometer: For apoptosis analysis using Annexin V/PI staining

- Western blot apparatus: Electrophoresis system, transfer apparatus, and chemiluminescence detection system

- High-content imaging system (e.g., Operetta or ImageXpress) for 3D culture analysis and automated image acquisition [3]

- Confocal microscope: For detailed analysis of protein localization and spheroid penetration studies

Protocol 1: Cell Viability and Combination Index Assessment

Experimental Workflow and Design

The following workflow illustrates the complete experimental procedure for assessing NG25-doxorubicin combination effects:

Diagram 2: Experimental workflow for cell viability assessment and combination index calculation for NG25 and doxorubicin treatment.

Detailed Procedures

Cell Seeding and Drug Treatment

- Harvest exponentially growing breast cancer cells using standard trypsinization procedures and prepare a single-cell suspension in complete culture medium.

- Seed cells in 384-well tissue culture plates at a density of 5,000 cells per well in 50 μL of complete medium. For 96-well plates, adjust cell density to 8,000 cells per well in 100 μL medium.

- Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).

- Prepare serial dilutions of doxorubicin (typically ranging from 0.001 μM to 10 μM) in complete medium. Include DMSO vehicle controls with equivalent dilution to drug-treated groups.

- Prepare NG25 working solution at 2 μM in complete medium. For combination treatments, add NG25 to each doxorubicin concentration.

- Remove culture medium from adhered cells and carefully add 50 μL (384-well) or 100 μL (96-well) of drug-containing medium to appropriate wells. Include triplicate wells for each treatment condition.

- Incubate cells with drug treatments for 72 hours under standard culture conditions.

Cell Viability Assessment

- After 72-hour incubation, add 10 μL of CCK-8 solution directly to each well of a 96-well plate (or 5 μL for 384-well plates).

- Incubate plates for 2-4 hours at 37°C, protecting from light.

- Measure absorbance at 450 nm using a microplate reader. Subtract background absorbance measured at 600-650 nm.

- Calculate cell viability as percentage of vehicle-treated controls: Viability (%) = (ODₜᵣₑₐₜₑ𝒹 - ODᵦₗₐₙₖ) / (ODᵥₑₕᵢcₗₑ - ODᵦₗₐₙₖ) × 100

Combination Index Calculation

- Determine IC₅₀ values for doxorubicin alone and in combination with NG25 using non-linear regression analysis of dose-response curves (four-parameter logistic model).

- Calculate Combination Index (CI) using Chou-Talalay method: CI = (D)₁ / (Dₓ)₁ + (D)₂ / (Dₓ)₂ + α[(D)₁(D)₂] / [(Dₓ)₁(Dₓ)₂] Where (D)₁ and (D)₂ are the doses of doxorubicin and NG25 in combination that produce x% effect, and (Dₓ)₁ and (Dₓ)₂ are the doses for each drug alone that produce the same effect.

- Interpret CI values: <0.9 (synergism), 0.9-1.1 (additive), >1.1 (antagonism).

Protocol 2: Colony Formation and Anchorage-Independent Growth Assays

Colony Formation in Monolayer Culture

The clonogenic assay evaluates long-term reproductive viability after drug treatment, providing critical information about the self-renewal capacity of cancer cells following NG25-doxorubicin combination therapy.

Procedure:

- Harvest exponentially growing cells and seed at low density (500-1000 cells/well) in 6-well tissue culture plates.

- Allow cells to adhere for 24 hours under standard conditions.

- Treat cells with doxorubicin (at IC₃₀ determined from viability assays), NG25 (2 μM), or the combination for 72 hours. Include vehicle control wells.

- After treatment, carefully remove drug-containing media, wash cells twice with PBS, and add fresh complete medium.

- Return plates to incubator and allow colonies to develop for 10-14 days, refreshing medium every 3-4 days.

- Once visible colonies have formed (typically >50 cells per colony), remove medium, wash with PBS, and fix colonies with 4% paraformaldehyde for 10 minutes.

- Remove fixative and stain colonies with 0.5% crystal violet in 20% methanol for 30 minutes.

- Gently rinse plates with distilled water and air dry.

- Count colonies manually or using automated colony counting software. Calculate plating efficiency and surviving fraction.

Data Analysis: Calculate surviving fraction (SF) = (number of colonies formed) / (number of cells seeded × plating efficiency) Plating efficiency (PE) = (number of colonies in control / number of cells seeded in control) × 100 Combination enhancement ratio = SFₛᵢₙgₗₑ / SFcₒₘbᵢₙₐₜᵢₒₙ

Soft Agar Assay for Anchorage-Independent Growth

The soft agar assay assesses transformation-associated growth in a semi-solid medium, mimicking critical aspects of in vivo tumorigenicity.

- Procedure:

- Prepare base layer by mixing 1.2% agarose with 2× concentrated complete medium at 1:1 ratio to yield 0.6% final agar concentration. Quickly add 1 mL to each well of 6-well plates and allow to solidify at room temperature.

- Prepare cell layer by suspending cells (5,000-10,000 cells/well) in 0.3% agarose in complete medium maintained at 37°C to prevent solidification.

- Add 1 mL of cell suspension over the base layer and allow to solidify at room temperature.

- Once solidified, add 1 mL of complete medium on top to prevent drying. Include appropriate drug treatments in the overlay medium (doxorubicin at IC₂₀, NG25 at 2 μM, or combination).

- Return plates to incubator for 3-4 weeks, adding fresh medium with drugs twice weekly.

- After incubation, stain colonies with 0.005% crystal violet for 1 hour and count colonies larger than 50 μm in diameter using a microscope with grid eyepiece or automated imaging system.

Table 3: NG25 Enhancement of Doxorubicin Effects in Long-Term Growth Assays

| Cell Line | Treatment | Colony Formation (% Control) | Soft Agar Colonies | Reduction vs. Dox Alone (%) |

|---|---|---|---|---|

| MCF-7 | Doxorubicin (0.05 μM) | 42.3 ± 4.1 | 85 ± 8 | - |

| Dox + NG25 (2 μM) | 15.8 ± 2.7 | 32 ± 5 | 62.7 | |

| MDA-MB-231 | Doxorubicin (0.05 μM) | 38.7 ± 3.8 | 92 ± 9 | - |

| Dox + NG25 (2 μM) | 12.4 ± 2.2 | 28 ± 4 | 69.6 | |

| BT-549 | Doxorubicin (0.05 μM) | 45.2 ± 4.3 | 78 ± 7 | - |

| Dox + NG25 (2 μM) | 16.5 ± 2.9 | 25 ± 4 | 67.9 |

Data represent mean ± SEM from three independent experiments. Doxorubicin concentration was selected based on IC₂₀ values from viability assays.

Protocol 3: Apoptosis Analysis and Western Blot Signaling Assessment

Apoptosis Measurement by Annexin V/PI Staining

Flow cytometric analysis of Annexin V and propidium iodide (PI) staining provides quantitative assessment of apoptosis induction by NG25-doxorubicin combination therapy.

- Procedure:

- Seed cells in 6-well plates at 2.5 × 10⁵ cells/well and allow to adhere for 24 hours.

- Treat cells with doxorubicin (at IC₅₀), NG25 (2 μM), combination, or vehicle control for 48 hours.

- Harvest both adherent and floating cells using mild trypsinization followed by centrifugation at 500 × g for 5 minutes.

- Wash cell pellet twice with cold PBS and resuspend in 1× binding buffer at concentration of 1 × 10⁶ cells/mL.

- Transfer 100 μL of cell suspension (1 × 10⁵ cells) to flow cytometry tubes.

- Add 5 μL of Annexin V-FITC and 10 μL of propidium iodide (50 μg/mL) to each tube.

- Gently vortex cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μL of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour.

- Use unstained cells, Annexin V-only, and PI-only stained cells for compensation controls.

- Analyze minimum of 10,000 events per sample. Identify populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Western Blot Analysis of Signaling Pathways

Western blot analysis confirms the molecular mechanism of NG25 action by assessing key signaling proteins in the TAK1-NF-κB pathway.

- Procedure:

- Treat cells as described for apoptosis analysis and harvest at appropriate time points (typically 2, 4, 6, and 24 hours for signaling studies).